2,3-Dichlorohexane

Catalog No.
S776154
CAS No.
54305-87-2
M.F
C6H12Cl2
M. Wt
155.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorohexane

CAS Number

54305-87-2

Product Name

2,3-Dichlorohexane

IUPAC Name

2,3-dichlorohexane

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

InChI

InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3

InChI Key

IILOKMKZRPIYGG-UHFFFAOYSA-N

SMILES

CCCC(C(C)Cl)Cl

Canonical SMILES

CCCC(C(C)Cl)Cl

2,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2C_6H_{12}Cl_2 and a molecular weight of approximately 155.06 g/mol. It is a colorless liquid characterized by its two chlorine atoms attached to the second and third carbon of the hexane chain. The compound has a boiling point of 192°C and a density of 1.16 g/cm³. It is often utilized as an intermediate in chemical synthesis, particularly in the production of various chemicals, including 1,6-hexanediol and aliphatic isocyanates, and serves as a solvent for resins, fats, and oils .

Due to the presence of chlorine substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: Under certain conditions, 2,3-dichlorohexane can undergo elimination reactions to form alkenes.
  • Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

These reactions highlight its utility in organic synthesis, enabling the formation of more complex molecules .

Research indicates that 2,3-dichlorohexane exhibits several biological activities. It has demonstrated:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Antitumor Activity: Potential in inhibiting tumor growth.
  • Insecticidal and Acaricidal Effects: Useful in agricultural applications for pest control.

These properties suggest potential applications in pharmaceuticals and agrochemicals .

2,3-Dichlorohexane can be synthesized through several methods:

  • Halogenation of Hexane: Direct chlorination of hexane using chlorine gas under UV light.
  • Reaction of 1,3-Dichloropropane with Sodium or Potassium Hydroxide: This reaction occurs in the presence of copper or nickel catalysts and follows an elimination-addition mechanism .
  • Grignard Reaction: Utilizing Grignard reagents to introduce chlorine at specific positions on the hexane backbone.

These methods allow for the production of 2,3-dichlorohexane with varying degrees of purity and yield .

Studies on the interactions of 2,3-dichlorohexane with biological systems indicate potential toxicity due to its reactive nature. It can irritate skin and respiratory systems upon exposure. Therefore, safety protocols are essential when handling this compound in laboratory settings . Furthermore, ongoing research aims to explore its interactions with cellular mechanisms to better understand its biological effects.

Several compounds share structural similarities with 2,3-dichlorohexane. These include:

  • 1,2-Dichloroethane: A smaller dichloroalkane used primarily as a solvent.
  • 1,3-Dichloropropane: Similar reactivity but with different positional isomers affecting its applications.
  • 1,4-Dichlorobutane: Another dichlorinated alkane used as an intermediate in organic synthesis.

Comparison Table

Compound NameMolecular FormulaUnique Features
2,3-DichlorohexaneC6H12Cl2Two chlorines on adjacent carbons; versatile solvent
1,2-DichloroethaneC2H4Cl2Smaller size; primarily used as a solvent
1,3-DichloropropaneC3H6Cl2Different positioning affects reactivity
1,4-DichlorobutaneC4H8Cl2Used mainly as a precursor for other chemicals

The uniqueness of 2,3-dichlorohexane lies in its specific chlorination pattern that enhances its reactivity and applicability in various synthetic pathways compared to other dichlorinated compounds .

XLogP3

3.2

Dates

Modify: 2024-02-18

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